molecular formula C13H17ClN2O3 B14838676 Tert-butyl 2-(6-chloro-4-formylpyridin-2-YL)ethylcarbamate

Tert-butyl 2-(6-chloro-4-formylpyridin-2-YL)ethylcarbamate

Cat. No.: B14838676
M. Wt: 284.74 g/mol
InChI Key: VTCVPIUPCBSCNM-UHFFFAOYSA-N
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Description

Tert-butyl 2-(6-chloro-4-formylpyridin-2-YL)ethylcarbamate is a chemical compound with the molecular formula C13H17ClN2O3 and a molecular weight of 284.74 g/mol . This compound is characterized by the presence of a tert-butyl group, a chloro-substituted pyridine ring, and a formyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(6-chloro-4-formylpyridin-2-YL)ethylcarbamate typically involves the reaction of 6-chloro-4-formylpyridine with tert-butyl carbamate under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(6-chloro-4-formylpyridin-2-YL)ethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-(6-chloro-4-formylpyridin-2-YL)ethylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(6-chloro-4-formylpyridin-2-YL)ethylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro group may also participate in interactions with biological molecules, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(6-chloro-4-formylpyridin-2-YL)ethylcarbamate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H17ClN2O3

Molecular Weight

284.74 g/mol

IUPAC Name

tert-butyl N-[2-(6-chloro-4-formylpyridin-2-yl)ethyl]carbamate

InChI

InChI=1S/C13H17ClN2O3/c1-13(2,3)19-12(18)15-5-4-10-6-9(8-17)7-11(14)16-10/h6-8H,4-5H2,1-3H3,(H,15,18)

InChI Key

VTCVPIUPCBSCNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NC(=CC(=C1)C=O)Cl

Origin of Product

United States

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